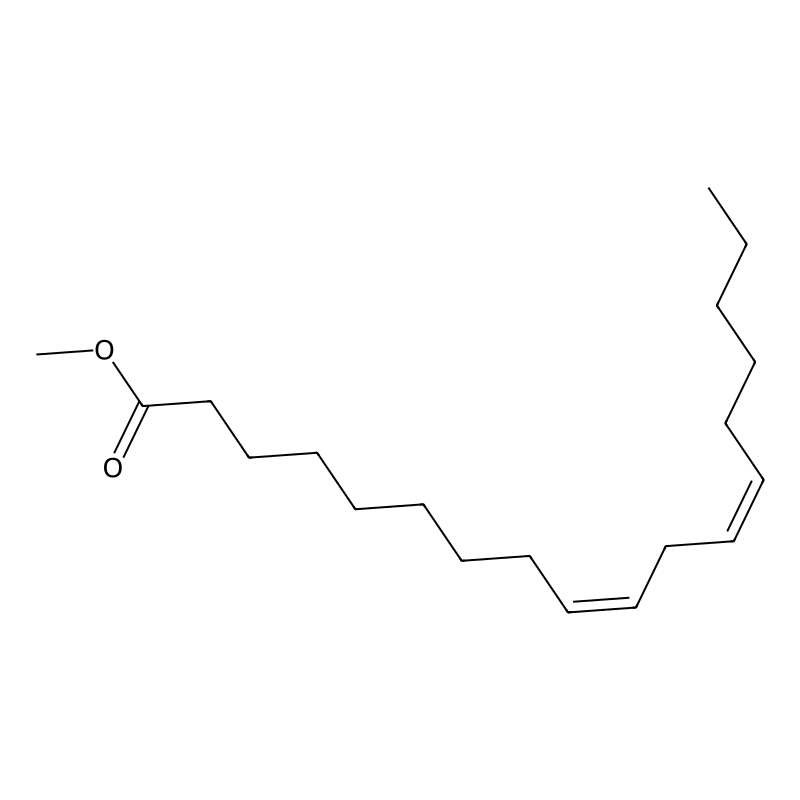

Methyl linoleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Methyl linoleate (CAS 112-63-0) is the methyl ester of linoleic acid, an 18-carbon omega-6 polyunsaturated fatty acid containing two cis double bonds. In procurement and industrial chemistry, it serves as a critical intermediate, analytical standard, and reactive precursor. By masking the carboxylic acid group of linoleic acid with a methyl ester, the compound exhibits significantly lower viscosity, higher volatility, and reduced acidity [1]. These baseline properties make it a preferred substrate for catalytic epoxidation, a standardized reference material for gas chromatography (GC) profiling of lipids, and a highly responsive component in evaluating the oxidative stability of biodiesels and bio-lubricants [2].

Substituting methyl linoleate with generic analogs like methyl oleate (one double bond) or free linoleic acid fundamentally alters process kinetics and analytical outcomes. Replacing it with methyl oleate drastically reduces autoxidation susceptibility and limits epoxidation potential, as the absence of the bis-allylic methylene group in oleate prevents rapid cross-linking and halves the theoretical oxirane oxygen content [1]. Conversely, using free linoleic acid instead of the methyl ester introduces a reactive acidic proton that interferes with base-sensitive catalytic processes, increases fluid viscosity, and causes severe peak tailing in gas chromatography, necessitating an extra derivatization step. Furthermore, substituting with methyl linolenate (three double bonds) introduces excessive oxidative instability, complicating storage and controlled reaction scaling [2]. Therefore, exact procurement of methyl linoleate is required for specific oxidation models, high-yield diepoxide synthesis, and precise FAME quantification.

Accelerated Oxidative Susceptibility in Lipid Models

Methyl linoleate possesses a bis-allylic methylene group (C-11) situated between two double bonds, making it highly susceptible to autoxidation compared to monounsaturated esters. In standardized Oil Stability Index (OSI) testing, the relative rate of oxidation for methyl linoleate is approximately 41 times faster than that of methyl oleate [1].

| Evidence Dimension | Relative rate of oxidation (OSI) |

| Target Compound Data | 41 (normalized oxidation rate) |

| Comparator Or Baseline | Methyl oleate (normalized oxidation rate = 1) |

| Quantified Difference | ~41x faster autoxidation rate |

| Conditions | Isothermal accelerated oxidation (e.g., 110 °C with continuous air flow) |

Procuring methyl linoleate is essential for formulating drying oils or selecting a highly responsive lipid model for antioxidant efficacy testing, where methyl oleate would be far too stable.

Enhanced Epoxidation Kinetics and Oxirane Yield

The presence of two double bonds in methyl linoleate allows for the synthesis of diepoxides (methyl 9,10-12,13-diepoxyoctadecanoate), doubling the potential oxirane oxygen content compared to methyl oleate. Kinetic studies utilizing transition metal catalysts demonstrate that methyl linoleate achieves complete conversion to epoxides faster and with higher overall oxirane yields than its monounsaturated counterpart, as the rate constants for epoxidation scale directly with the degree of unsaturation [1].

| Evidence Dimension | Epoxidation conversion and oxirane yield |

| Target Compound Data | Complete conversion to diepoxides (up to 100% selectivity under optimized conditions) |

| Comparator Or Baseline | Methyl oleate (forms only monoepoxides, lower kinetic rate constants) |

| Quantified Difference | 2x theoretical oxirane oxygen capacity and higher kinetic rate constants |

| Conditions | Catalytic epoxidation using H2O2 and transition metal catalysts (e.g., Mo or W-based) at 25-70 °C |

Procuring methyl linoleate over oleate is mandatory when synthesizing high-density cross-linked polyurethanes or high-performance bio-plasticizers that require maximum oxirane density.

Direct GC-MS Suitability and Process Viscosity

Free linoleic acid exhibits high viscosity and strong hydrogen bonding, leading to thermal degradation and peak tailing during gas chromatography. Methyl linoleate, with a dynamic viscosity of approximately 4.8 mPa·s at room temperature, eliminates these issues [1]. It provides sharp, quantifiable GC peaks without the need for in-situ derivatization, serving as the definitive standard for FAME analysis.

| Evidence Dimension | Viscosity and GC analytical suitability |

| Target Compound Data | ~4.8 mPa·s viscosity; volatile and stable for direct GC injection |

| Comparator Or Baseline | Linoleic acid (>25 mPa·s viscosity; requires derivatization for GC) |

| Quantified Difference | >5x reduction in viscosity; eliminates 1 analytical derivatization step |

| Conditions | Room temperature viscosity measurement and standard GC-MS profiling |

Reduces analytical workflow complexity in the lab and improves fluid handling and pumping in pilot-scale blending operations compared to the free fatty acid.

Analytical Standard for FAME Profiling

Due to its high volatility and low viscosity compared to free linoleic acid, methyl linoleate is the mandatory analytical standard for quantifying omega-6 fatty acid profiles in food, fuel, and biological samples via direct GC-MS without requiring further derivatization [1].

Synthesis of Bio-based Epoxides and Polyols

Leveraging its two double bonds, methyl linoleate is the ideal precursor for synthesizing diepoxides. This is critical for manufacturing high-density cross-linked polyurethanes, bio-lubricants, and PVC plasticizers where methyl oleate fails to provide sufficient oxirane oxygen content[2].

Antioxidant Screening and Lipid Oxidation Models

Because it oxidizes approximately 41 times faster than methyl oleate, methyl linoleate serves as the benchmark lipid model in Oil Stability Index (OSI) assays, allowing formulators to rapidly and accurately screen the efficacy of novel antioxidants for biodiesels and cosmetics [3].

References

- [1] TURI DOSS Database: Methyl Linoleate Physical Properties.

- [2] Gomes, D. M., et al. (2024). Bulky olefin epoxidation under mild conditions over Mo-based oxide catalysts. RSC Advances, 14, 137-151.

- [3] Knothe, G. (2008). Effect of Temperature on the Oil Stability Index (OSI) of Biodiesel. Energy & Fuels, 22(4), 3022-3024.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

6.82

Appearance

Melting Point

UNII

Related CAS

Vapor Pressure

Other CAS

68605-14-1

2462-85-3

Wikipedia

Use Classification

Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

Dates

Explore Compound Types